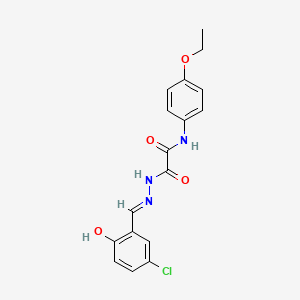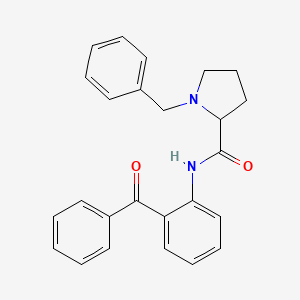![molecular formula C17H22N2O5 B11999137 Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)
Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a tetrahydrofuran ring, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, is reacted with formaldehyde and an amine to form the tetrahydro-2-furanylmethylamine derivative.
Acylation Reaction: The tetrahydro-2-furanylmethylamine is then acylated using oxalyl chloride to form the corresponding acyl chloride intermediate.
Amidation: This intermediate is reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with propanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include various oxidized forms of the tetrahydrofuran ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: New compounds where the ester group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate can be used as a building block for more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its amide and ester functionalities. It may also serve as a model compound for studying the metabolism of similar structures.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, particularly in the field of polymers and coatings. Its ester and amide groups provide sites for further chemical modification, allowing for the creation of tailored materials.
Mécanisme D'action
The mechanism by which Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tetrahydrofuran ring and amide linkage are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate: Similar structure but with a methyl ester instead of a propyl ester.
Ethyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate: Similar structure with an ethyl ester.
Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate: Similar structure with a butyl ester.
Uniqueness
Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. The propyl group may provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propriétés
Formule moléculaire |
C17H22N2O5 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
propyl 4-[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H22N2O5/c1-2-9-24-17(22)12-5-7-13(8-6-12)19-16(21)15(20)18-11-14-4-3-10-23-14/h5-8,14H,2-4,9-11H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
WMDGBPIDQBFOTA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)

![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)



![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)


![4-Bromobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11999129.png)

